3-(4-Biphenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .
Synthesis Analysis
Biphenyl tetracarboxylic acid esters and derivatives thereof are prepared by the coupling reaction of 4-halogen substituted o-benzenedicarboxylic acid ester, carried out in an aprotic polar solvent in the presence of a pre-prepared triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, zinc powder as the reducing agent, and an alkali metal halide promoting agent .
Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The structure of biphenyl derivatives is significant in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Chemical Reactions Analysis
The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .
Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents .
Scientific Research Applications
Transparent and Flexible Electronics
The compound is utilized in the design and fabrication of Colorless Polyimide (CPI) Films for transparent and flexible electronics . These films are essential for next-generation electronics due to their high mechanical properties, thermal stability, and good chemical resistance. CPI films are used in image display devices, optical films, organic photovoltaics, and flexible printed circuit boards.
Supercapacitors
“3-(4-Biphenyl)-2-methyl-1-propene” serves as an organic linker in the synthesis of Nickel Metal Organic Frameworks (Ni-MOFs) with tunable pore sizes . These Ni-MOFs exhibit high performance in supercapacitors, which are crucial for energy storage in portable electronic devices and vehicle parts.
High-Performance Polyimides
This compound is a key monomer in synthesizing high-performance polyimides used in aerospace, spaceflight, mechanical engineering, and microelectronics . These polyimides are valued for their excellent thermal and oxidative stability, as well as their superior mechanical properties.
Ionic Liquids
The compound has been highlighted for its role in the synthesis of 3,3’,4,4’-Biphenyltetracarboxylic Anhydride (BPDA) using ionic liquids as environmentally benign reaction media . This process emphasizes the need for efficient, low-cost, and environmentally friendly synthetic methods.
Engineering Plastics
“3-(4-Biphenyl)-2-methyl-1-propene” is a precursor for BPDA, which is a raw material for polyimide resins in super-engineering plastics . These materials are used in various information and electronic technology products, including mobile phones and copiers.
Organic Synthesis
The compound is involved in the preparation method of 3,3’,4,4’-Biphenyl Tetracarboxylic Dianhydride , which is an important monomer for special engineering plastics . The method emphasizes a low production cost and minimal environmental impact.
Safety and Hazards
Future Directions
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . They hold great potential for applications across numerous industries and material fields . The development of novel biphenyl derivatives and their applications in various fields is an active area of research .
properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNOQGLFCGKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510397 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Biphenyl)-2-methyl-1-propene | |
CAS RN |
53573-00-5 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.